![molecular formula C13H17F3N2O2 B2412978 Tert-butyl 2-(2-(trifluoromethyl)benzyl)hydrazinecarboxylate CAS No. 1690617-00-5](/img/structure/B2412978.png)
Tert-butyl 2-(2-(trifluoromethyl)benzyl)hydrazinecarboxylate
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Overview
Description
Tert-butyl 2-(2-(trifluoromethyl)benzyl)hydrazinecarboxylate is a chemical compound with the CAS Number: 1690617-00-5 . It has a molecular weight of 290.29 and its IUPAC name is tert-butyl 2-(2-(trifluoromethyl)benzyl)hydrazine-1-carboxylate . The compound is typically in the form of a white to yellow solid .
Molecular Structure Analysis
The InChI code for Tert-butyl 2-(2-(trifluoromethyl)benzyl)hydrazinecarboxylate is 1S/C13H17F3N2O2/c1-12(2,3)20-11(19)18-17-8-9-6-4-5-7-10(9)13(14,15)16/h4-7,17H,8H2,1-3H3,(H,18,19) . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
Tert-butyl 2-(2-(trifluoromethyl)benzyl)hydrazinecarboxylate is a white to yellow solid . More detailed physical and chemical properties could not be found from the web search results.Scientific Research Applications
- Researchers have developed a method for the direct trifluoromethylthiolation of indoles using TfNHNHBoc (tert-butyl 2-((trifluoromethyl)sulfonyl)hydrazine-1-carboxylate) as a trifluoromethylthiolation reagent. This copper-catalyzed process offers several advantages:
- Incorporating trifluoromethyl groups into drug molecules can enhance their properties. For instance, researchers have explored trifluoromethyl oxetanes as a tert-butyl isostere. These oxetane-containing compounds exhibit reduced lipophilicity, improved metabolic stability, and better lipophilic efficiency compared to their tert-butyl analogs .
- Umemoto achieved the first direct electrophilic trifluoromethylation of both aliphatic and aromatic alcohols using 2-tert-butyl-O-(trifluoromethyl)-dibenzofuranium hexafluoroantimonate. This breakthrough expands the toolbox for introducing trifluoromethyl groups into organic molecules .
- Interestingly, the meningeal blood vessels and dura are pain-sensitive and innervated by peripheral sensory trigeminal nerves. Tert-butyl 2-(2-(trifluoromethyl)benzyl)hydrazinecarboxylate may have implications in this context, possibly acting as a calcitonin gene-related peptide (CGRP) receptor antagonist .
Copper-Catalyzed Trifluoromethylthiolation of Indoles
Trifluoromethyl Group Modification in Drug Design
Electrophilic Trifluoromethylation of Alcohols
Neurotransmitter Receptor Antagonists
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-[[2-(trifluoromethyl)phenyl]methylamino]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2O2/c1-12(2,3)20-11(19)18-17-8-9-6-4-5-7-10(9)13(14,15)16/h4-7,17H,8H2,1-3H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOWXIPSVXDOLOA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNCC1=CC=CC=C1C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-(2-(trifluoromethyl)benzyl)hydrazinecarboxylate |
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